molecular formula C24H34O6 B1196579 12-Deoxyphorbol 13-isobutyrate CAS No. 25090-74-8

12-Deoxyphorbol 13-isobutyrate

Cat. No.: B1196579
CAS No.: 25090-74-8
M. Wt: 418.5 g/mol
InChI Key: QSTFRCUXCBXJAW-CYZOKXGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Deoxyphorbol 13-isobutyrate can be synthesized through esterification reactions involving 12-deoxyphorbol and isobutyric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of 12-deoxyphorbol from natural sources like Euphorbia resinifera latex, followed by esterification with isobutyric acid. The process includes purification steps such as column chromatography to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol 13-isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

12-Deoxyphorbol 13-isobutyrate exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, which in turn regulate cellular processes such as cell proliferation, differentiation, and apoptosis . This mechanism is particularly significant in the context of neural progenitor cell proliferation and neurogenesis .

Comparison with Similar Compounds

  • 12-Deoxyphorbol 13-angelate
  • 12-Deoxyphorbol 13-phenylacetate
  • Phorbol 12-myristate-13-acetate (PMA)

Comparison: 12-Deoxyphorbol 13-isobutyrate is unique due to its specific ester group, which influences its binding affinity and activity towards PKC. Compared to other similar compounds, it has shown higher potency in promoting neural progenitor cell proliferation and neurogenesis . The presence of the isobutyryloxy group at the C-13 position is a key factor in its enhanced activity .

Properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTFRCUXCBXJAW-CYZOKXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947954
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-74-8
Record name 12-Deoxyphorbol 13-isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol 13-isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Deoxyphorbol 13-Isobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 12-deoxyphorbol 13-isobutyrate?

A1: this compound (DPB) exerts its biological effects primarily by binding to and activating protein kinase C (PKC). [, , , , , , , , , ] This activation initiates a cascade of downstream signaling events, ultimately influencing various cellular processes like contraction, proliferation, and differentiation.

Q2: How does DPB binding to PKC affect vascular smooth muscle?

A3: DPB binding to PKC in vascular smooth muscle leads to increased calcium sensitization of the contractile apparatus, even in the absence of increased intracellular calcium levels. [, , , ] This sensitization results in enhanced contractile responses to various agonists.

Q3: Can DPB induce contractions on its own in vascular smooth muscle?

A4: Yes, DPB can induce contractions in some vascular smooth muscle types. [, , , , , , ] Interestingly, this effect is not always accompanied by a significant increase in intracellular calcium levels, suggesting a calcium-sensitizing effect rather than solely relying on calcium influx. [, , , , ]

Q4: Does the presence or absence of extracellular calcium affect DPB-induced contractions?

A5: The presence of extracellular calcium is essential for the full contractile response induced by DPB in some vascular smooth muscles. [, ] In calcium-free environments, DPB-induced contractions are either abolished or significantly reduced, indicating a partial dependence on calcium influx. [, ]

Q5: What is the role of protein kinase C in DPB-induced contractions?

A6: Protein kinase C activation is crucial for DPB-induced contractions. [, , , , ] This is supported by the observation that PKC inhibitors, such as staurosporine and H-7, effectively attenuate or block DPB-induced contractions. [, , , ]

Q6: How does DPB compare to other phorbol esters in terms of its biological activity?

A7: DPB is considered a relatively non-promoting analog of other phorbol esters like phorbol 12,13-dibutyrate (PDBu). [, ] While both can activate PKC, they differ in their potency and tumor-promoting activities. [, ]

Q7: Are there any specific binding sites for DPB identified in mouse skin?

A8: Research shows the presence of at least two distinct binding sites for DPB in mouse skin particulate preparations. [] These sites exhibit different binding affinities for DPB and other phorbol esters. [] The structure-activity relationship for one of these sites correlates well with the inflammatory potency of various diterpene derivatives, including DPB. []

Q8: What is the potential of DPB as a ligand for positron emission tomography (PET)?

A9: DPB, when labeled with carbon-11, has shown potential as a PET ligand for imaging protein kinase C in vivo. [, ] This is particularly relevant for studying neuronal functions and neurological disorders. [, ]

Q9: Has DPB been used to study the role of protein kinase C in sensory neurons?

A11: Yes, studies have utilized DPB to investigate the role of PKC in modulating voltage-dependent calcium currents in sensory neurons. [] Results suggest that PKC activation by DPB can lead to a reduction in calcium currents in these neurons. []

Q10: How does chronic septicemia affect the vascular effects of DPB?

A12: In a rat model of chronic septicemia, the contractile response to DPB in coronary arterioles was found to be reduced. [] This suggests that chronic septicemia might impair PKC-mediated signaling pathways in the vasculature. []

Q11: Does DPB affect myometrium differently depending on the stage of pregnancy?

A13: Research suggests that the inhibitory effect of DPB on high K+-stimulated cytosolic calcium levels and force is more pronounced in myometrium isolated from pregnant rats compared to non-pregnant rats. [] This difference highlights potential variations in PKC-mediated signaling pathways during pregnancy. []

Q12: How does prolonged exposure to phorbol esters affect the cellular response to DPB?

A14: Prolonged exposure of cells to phorbol esters, such as phorbol 12-myristate 13-acetate, can lead to downregulation of PKC. [, , ] This downregulation diminishes the cellular response to subsequent DPB stimulation. [, , ]

Q13: Can DPB influence the release of neurotransmitters in the brain?

A15: Yes, DPB can enhance the release of noradrenaline and dopamine in rat brain cortex slices. [, ] This effect is attributed to PKC activation, as PKC inhibitors attenuate or abolish the DPB-induced enhancement of neurotransmitter release. [, ]

Q14: Does DPB have any antifungal properties?

A17: A study on the latex of Euphorbia resinifera found that 12-deoxyphorbol-13-isobutyrate-20-acetate, a closely related compound to DPB, exhibited inhibitory activity against the growth of the fungus Aspergillus carbonarius. [] This finding suggests potential antifungal properties for DPB and related compounds. []

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